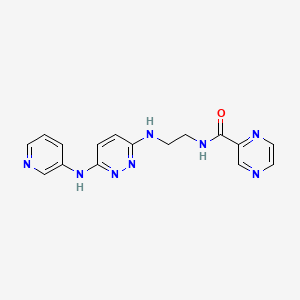![molecular formula C11H18N2O4S2 B2785828 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE CAS No. 1448132-02-2](/img/structure/B2785828.png)
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxytetrahydrothiophene ring, a dimethylisoxazole ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the reaction of tetrahydrothiophene with methanol under acidic conditions. The resulting intermediate is then reacted with a suitable sulfonamide precursor to introduce the sulfonamide group. Finally, the dimethylisoxazole ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反应分析
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxytetrahydrothiophene and dimethylisoxazole rings contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
相似化合物的比较
Similar Compounds
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4H-thiazol-5-ylmethanamine
Uniqueness
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets, making it a valuable tool in scientific research and
属性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-8-10(9(2)17-13-8)19(14,15)12-6-11(16-3)4-5-18-7-11/h12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWJLQHHYODAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2785745.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)
![2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2785749.png)




![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)


